
2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid
Descripción general
Descripción
“2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid” is a chemical compound with the molecular formula C11H4BrClF3NO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid” is 354.51 . Unfortunately, the specific molecular structure analysis is not available in the current literature.Aplicaciones Científicas De Investigación
Synthesis and Derivatives
2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid and its derivatives are primarily used in chemical synthesis. For instance, Didenko et al. (2015) demonstrated the synthesis of a range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives of this compound, which could have potential applications in developing new chemical entities (Didenko et al., 2015). Similarly, Lefebvre et al. (2003) described the synthesis of 2-bromo-4-(trifluoromethyl)quinolines, which can be converted into various compounds including 2-bromo-4-trifluoromethyl-3-quinolinecarboxylic acids (Lefebvre, Marull, & Schlosser, 2003).
Antimicrobial and Antimalarial Applications
Parthasaradhi et al. (2015) synthesized novel derivatives of 6-bromo-2-chloro-quinoline, closely related to the compound , and evaluated them for antimicrobial and antimalarial activities, highlighting potential therapeutic applications (Parthasaradhi et al., 2015).
Analytical Applications
Dutt et al. (1968) investigated quinoxaline-2-carboxylic acid and its derivatives, which are structurally related to 2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid, as analytical reagents. They established their utility in the gravimetric determination of various metals, suggesting possible analytical applications for similar compounds (Dutt, Sanayal, & Nag, 1968).
Novel Synthetic Routes and Functionalization
Marull and Schlosser (2003) reported on the synthesis and functionalization of trifluoromethyl-substituted pyridines and quinolines, which could provide insights into new synthetic routes and applications for the compound (Marull & Schlosser, 2003).
Propiedades
IUPAC Name |
2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4BrClF3NO2/c12-9-6(10(18)19)7(11(14,15)16)4-2-1-3-5(13)8(4)17-9/h1-3H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPOFEPCFRZBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N=C2C(=C1)Cl)Br)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4BrClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Bromophenyl)methyl]butanoic acid](/img/structure/B3277561.png)
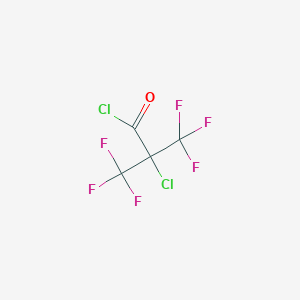

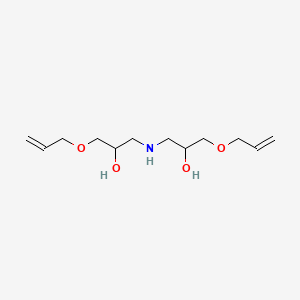

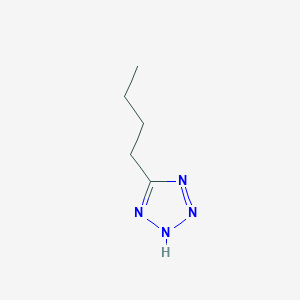
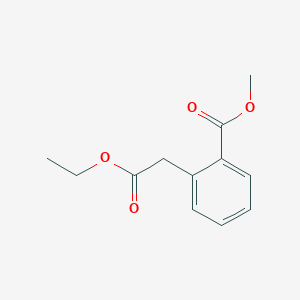


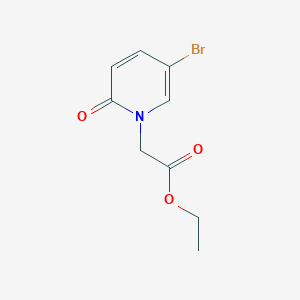
![Propanoic acid, 3-[(3-hydroxypropyl)dithio]-](/img/structure/B3277656.png)


